1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine is a complex organic compound that features both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Methanamine Formation: The methanamine moiety is introduced through a reductive amination reaction, where the nitro compound is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst.
Coupling Reaction: The final step involves coupling the 2,4-dimethoxyphenyl group with the benzodioxole ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
- 1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propanamine
Uniqueness
1-(2,4-Dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-22-13-4-3-11(15(6-13)23-2)8-18-9-12-5-16-17(25-10-24-16)7-14(12)19(20)21/h3-7,18H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGRLSGTOCLTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.